N-Hydroxy-2-nitrobenzimidoyl chloride
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Overview
Description
N-Hydroxy-2-nitrobenzimidoyl chloride is an organic compound characterized by the presence of a nitro group, a hydroxyl group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-2-nitrobenzimidoyl chloride can be synthesized through several methods. One common synthetic route involves the nitrogen hydrogenation and chlorination of substituted benzaldehyde . The specific preparation steps include:
- Taking a specific proportion of o-nitrobenzaldehyde and ammonia.
- Subjecting the mixture to nitrogen hydrogenation.
- Chlorinating the resulting product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as solvent-free synthesis and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-nitrobenzimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like hydroxide ions for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
N-Hydroxy-2-nitrobenzimidoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Drug Development: The compound’s unique properties make it valuable in the development of new pharmaceuticals.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-Hydroxy-2-nitrobenzimidoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling . Its molecular targets include enzymes and receptors that play crucial roles in these pathways .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-nitrobenzimidoyl chloride: This compound has a similar structure but with the nitro group in the para position.
Alpha-Chloro-4-nitrobenzaldoxime: Another related compound with similar functional groups.
Uniqueness
N-Hydroxy-2-nitrobenzimidoyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJGNRLAWHRNE-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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